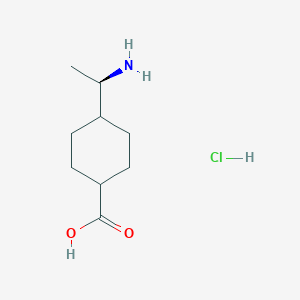

Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H/t6-,7?,8?;/m1./s1 |

InChI Key |

PPSTUJSAOIAVHT-PUFYQOQHSA-N |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C(=O)O)N.Cl |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Isomerization of Cis-4-Aminomethylcyclohexane-1-Carboxylic Acid Hydrochloride

Process Overview :

This method involves heating and isomerizing cis-4-aminomethylcyclohexane-1-carboxylic acid hydrochloride or a mixture of cis/trans isomers under hydrogen chloride gas without a solvent. The process eliminates the need for separation steps traditionally required to isolate the trans isomer.

- Heat the cis compound or mixture in an atmosphere of hydrogen chloride gas.

- The absence of solvent avoids secondary reactions and simplifies purification.

- Simplified process by eliminating solvent use.

- Avoids the need for separation steps, improving efficiency.

Catalytic Hydrogenation of Trans-4-Cyanocyclohexane-1-Carboxylic Acid

Process Overview :

Trans-4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester is hydrogenated in the presence of catalysts such as platinum oxide, palladium charcoal, Raney cobalt, or Raney nickel. If esterified, hydrolysis follows to produce the target compound.

- Solvent: Water, methanol, ethanol, or mixtures thereof.

- Temperature: Room or elevated temperature.

- Pressure: Normal or increased pressure.

- Catalyst: Platinum oxide, palladium charcoal, Raney nickel.

Steps :

- Hydrogenate trans-4-cyanocyclohexane-1-carboxylic acid in an alkaline hydrous methanol solution using ammonia water.

- Filter the catalyst and distill the solvent.

- Hydrolyze the residue using dilute hydrochloric acid in a hot water bath to yield trans-4-aminomethylcyclohexane-1-carboxylic acid hydrochloride.

Polymerization and Hydrolysis

Process Overview :

The cis isomer is polymerized and subsequently hydrolyzed under acidic or alkaline conditions to produce the trans isomer.

Steps :

- Polymerize the cis isomer or its mixtures with trans isomers under controlled conditions.

- Hydrolyze the polymer using an acid or alkali.

- Purify using ion-exchange resins.

Boc Protection Method

Process Overview :

This method uses tert-butyl dicarbonate (Boc) protection followed by deprotection with hydrogen chloride.

Reaction Conditions :

Stage #1: Sodium hydroxide in tetrahydrofuran-water mixture at 0°C for 30 minutes.

Stage #2: Boc protection at room temperature for 48 hours.

Stage #3: Deprotection with hydrogen chloride in water for 3–4 hours.

Yield :

High yield (~89%).

Hydrogenation of Azabicyclo Compounds

Process Overview :

Hydrogenation of azabicyclo compounds followed by hydrolysis yields trans isomers efficiently.

Steps :

- Hydrogenate azabicyclo compounds under suitable pressure and temperature conditions.

- Hydrolyze using dilute mineral acids or alkali solutions.

- Purify using ion-exchange resins.

Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenating catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Applications

Trans-AMCHA has been recognized for its antiplasmic activity, making it useful in various therapeutic contexts.

Antiplasmic Activity:

- Trans-AMCHA exhibits properties that can inhibit the proliferation of certain cell types, which is beneficial in treating conditions characterized by excessive cell growth. This has implications for cancer therapy and other hyperproliferative disorders .

Pharmaceutical Intermediates:

- The compound is utilized as an intermediate in the synthesis of several pharmaceuticals, including NPYY5 receptor antagonists, which are important in the treatment of obesity and metabolic disorders .

Synthesis of Bioactive Compounds:

- It serves as a precursor for synthesizing trans-4-substituted cyclohexane-1-amines, which have been shown to possess high diastereomeric purity and are relevant in drug development .

Synthetic Methodologies

The synthesis of trans-AMCHA has been the subject of various innovative approaches aimed at improving yield and efficiency.

Isomerization Techniques:

- Traditional methods involve converting cis-4-aminomethylcyclohexane-1-carboxylic acid into its trans counterpart through thermal isomerization. Recent advancements have focused on optimizing these processes to achieve higher yields while minimizing by-products .

Transaminase-Catalyzed Reactions:

- Recent studies have employed transaminases for the selective amination of cyclohexane derivatives, providing a biocatalytic route to produce trans-AMCHA with high stereoselectivity. This method enhances the efficiency of synthesizing pharmaceutical compounds by allowing for continuous-flow processes that improve reaction kinetics and product purity .

Industrial Applications

Trans-AMCHA's properties extend beyond medicinal chemistry into industrial applications, particularly in the production of high-value chemicals.

Mass Production Techniques:

- The development of efficient mass-production techniques for trans-AMCHA derivatives has been a focus area due to their potential as intermediates in the synthesis of various agrochemicals and pharmaceuticals. Novel processes are being explored to streamline production while maintaining high purity levels .

Case Study 1: Antiplasmic Activity Assessment

A study investigated the antiplasmic effects of trans-AMCHA on specific cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The results indicated that trans-AMCHA could be an effective agent in cancer therapy, warranting further investigation into its mechanisms of action.

Case Study 2: Synthesis Optimization

Research into the synthesis of trans-AMCHA highlighted a new method involving simultaneous reduction and isomerization from p-aminomethylbenzoic acid. This approach yielded a significantly higher amount of trans isomer compared to traditional methods, showcasing its potential for industrial application .

Data Table: Synthesis Methods Comparison

| Methodology | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Thermal Isomerization | 75 | Simple procedure | Requires careful temperature control |

| Transaminase-Catalyzed Reaction | >99 | High stereoselectivity; environmentally friendly | Enzyme stability can vary |

| Simultaneous Reduction & Isomerization | 88 | High yield; efficient | May require complex reaction conditions |

Mechanism of Action

The antifibrinolytic effect of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is achieved by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. This inhibition is mediated through the binding of the compound to lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Derivatives

The following compounds share structural or functional similarities with the target molecule:

Plasminogen Binding Affinity

- Target Compound: No direct data, but trans-4-(aminomethyl)cyclohexane-1-carboxylic acid binds plasminogen kringle 1 with moderate affinity (Kd ~10⁻⁴ M) via lysine-mimetic interactions .

- Cis Isomers: Cis-4-(aminomethyl) analogs show reduced binding due to steric hindrance from the axial aminomethyl group .

Rho-Kinase Inhibition

- Y-27632 : A potent Rho-kinase inhibitor (IC₅₀ ~0.1–1 µM), leveraging its pyridinyl-carboxamide group to block myosin phosphatase inhibition .

- Target Compound: The absence of the pyridinyl group likely diminishes Rho-kinase activity, though the (R)-1-aminoethyl group may retain partial binding to Rho-associated domains.

Stereochemical Impact

- The (R)-configuration in the target compound is critical for chiral recognition in enzyme binding. For example, Y-27632’s (R)-stereochemistry enhances selectivity for Rho-kinase over other kinases .

Biological Activity

Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride, commonly referred to as trans-4-amino-1-cyclohexanecarboxylic acid (also known as tranexamic acid), is a cyclic amino acid derivative with significant biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 171.24 g/mol. The compound features a cyclohexane ring with a carboxylic acid functional group and an aminoethyl side chain at the 4th carbon, contributing to its chirality and biological interactions .

The primary biological activity of trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid is its role as an inhibitor of plasminogen activation . This mechanism is crucial in therapeutic contexts, particularly in managing bleeding disorders. The compound binds to plasminogen, preventing its conversion to plasmin, which is responsible for fibrinolysis—the process that breaks down blood clots. By inhibiting this pathway, tranexamic acid stabilizes clots and reduces excessive bleeding .

Therapeutic Applications

Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid has several clinical applications:

- Management of Hemorrhage : It is commonly used in surgical settings to reduce blood loss.

- Treatment of Heavy Menstrual Bleeding : Tranexamic acid has been shown to be effective in treating menorrhagia.

- Hemophilia Management : The compound aids in controlling bleeding episodes in patients with hemophilia by stabilizing clots .

In Vitro Studies

Recent studies have demonstrated the effectiveness of trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid in various in vitro settings:

- Plasminogen Binding : Research indicates that tranexamic acid binds more strongly than other agents like aminocaproic acid to plasminogen receptors, enhancing its efficacy in inhibiting fibrinolysis .

| Compound | Binding Affinity |

|---|---|

| Tranexamic Acid | High |

| Aminocaproic Acid | Moderate |

Clinical Trials

Clinical trials have reinforced the efficacy of tranexamic acid in reducing blood loss during surgeries and managing heavy menstrual bleeding. For instance:

- A randomized controlled trial showed that patients receiving tranexamic acid during total hip arthroplasty experienced significantly less blood loss compared to the placebo group .

Case Studies

Several case studies highlight the practical applications of tranexamic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.